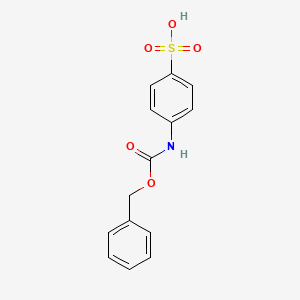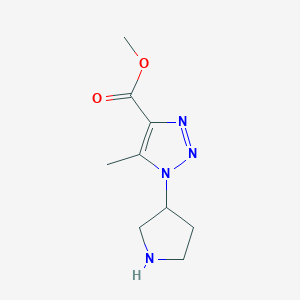
methyl 5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (Cu(I)) to form the triazole ring. The pyrrolidine moiety can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the pyrrolidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the triazole or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized triazole or pyrrolidine derivatives.
科学的研究の応用
Methyl 5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study biological processes and interactions, particularly those involving triazole or pyrrolidine-containing molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and composites.
作用機序
The mechanism of action of methyl 5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, while the pyrrolidine moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives and pyrrolidine-containing molecules, such as:
- 1,2,3-Triazole-4-carboxylates
- Pyrrolidine-3-carboxylates
- Triazolyl-pyrrolidines
Uniqueness
Methyl 5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of a triazole ring and a pyrrolidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 5-methyl-1-pyrrolidin-3-yltriazole-4-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-6-8(9(14)15-2)11-12-13(6)7-3-4-10-5-7/h7,10H,3-5H2,1-2H3 |
InChIキー |
SVYLYFVTKBRMPB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2CCNC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
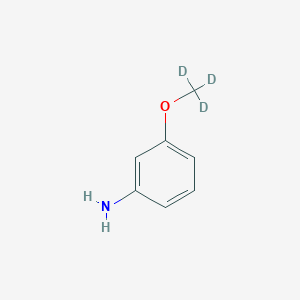
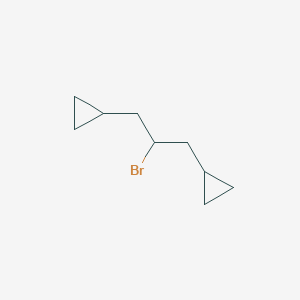
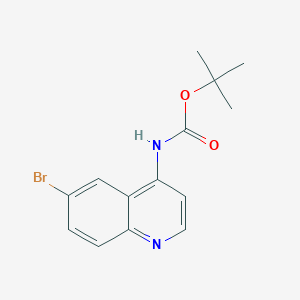
![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
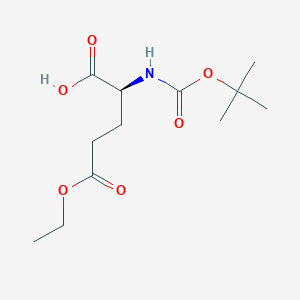
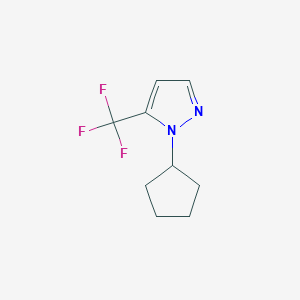
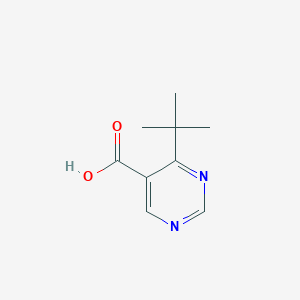

![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
